1-phenyl-1H-indole-2,3-dione 3-[N-(4-methoxyphenyl)hydrazone] 1-phenyl-1H-indole-2,3-dione 3-[N-(4-methoxyphenyl)hydrazone]
Brand Name: Vulcanchem
CAS No.: 303984-70-5
VCID: VC7030944
InChI: InChI=1S/C21H17N3O2/c1-26-17-13-11-15(12-14-17)22-23-20-18-9-5-6-10-19(18)24(21(20)25)16-7-3-2-4-8-16/h2-14,25H,1H3
SMILES: COC1=CC=C(C=C1)N=NC2=C(N(C3=CC=CC=C32)C4=CC=CC=C4)O
Molecular Formula: C21H17N3O2
Molecular Weight: 343.386

1-phenyl-1H-indole-2,3-dione 3-[N-(4-methoxyphenyl)hydrazone]

CAS No.: 303984-70-5

Cat. No.: VC7030944

Molecular Formula: C21H17N3O2

Molecular Weight: 343.386

* For research use only. Not for human or veterinary use.

1-phenyl-1H-indole-2,3-dione 3-[N-(4-methoxyphenyl)hydrazone] - 303984-70-5

Specification

CAS No. 303984-70-5
Molecular Formula C21H17N3O2
Molecular Weight 343.386
IUPAC Name 3-[(4-methoxyphenyl)diazenyl]-1-phenylindol-2-ol
Standard InChI InChI=1S/C21H17N3O2/c1-26-17-13-11-15(12-14-17)22-23-20-18-9-5-6-10-19(18)24(21(20)25)16-7-3-2-4-8-16/h2-14,25H,1H3
Standard InChI Key ZTNYDCJKFFHMJC-ATJXCDBQSA-N
SMILES COC1=CC=C(C=C1)N=NC2=C(N(C3=CC=CC=C32)C4=CC=CC=C4)O

Introduction

Chemical Structure and Nomenclature

The compound’s IUPAC name, 3-[(4-methoxyphenyl)diazenyl]-1-phenylindol-2-ol, reflects its core indole-2,3-dione structure substituted at position 1 with a phenyl group and at position 3 with a hydrazone linkage to a 4-methoxyphenyl moiety . Key structural features include:

PropertyValue/Descriptor
Molecular FormulaC<sub>21</sub>H<sub>17</sub>N<sub>3</sub>O<sub>2</sub>
Molecular Weight343.386 g/mol
SMILESCOC1=CC=C(C=C1)N=NC2=C(N(C3=CC=CC=C32)C4=CC=CC=C4)O
InChI KeyZTNYDCJKFFHMJC-ATJXCDBQSA-N
CAS Registry303984-70-5

The indole core provides a planar aromatic system, while the hydrazone group (-NH-N=CH-) introduces conformational flexibility and potential for hydrogen bonding .

Synthesis and Preparation

Reaction Mechanism

The synthesis typically involves condensing 1-phenyl-1H-indole-2,3-dione (isatin derivative) with 4-methoxyphenylhydrazine under acidic conditions. A representative protocol involves:

  • Reactants:

    • 1-Phenyl-1H-indole-2,3-dione (1 equiv)

    • 4-Methoxyphenylhydrazine (1.2 equiv)

  • Solvent: Ethanol (reflux)

  • Catalyst: Trace H<sub>2</sub>SO<sub>4</sub> (0.1 equiv)

  • Time: 6–8 hours

The reaction proceeds via nucleophilic attack of the hydrazine’s amino group on the carbonyl carbon of the indole-2,3-dione, followed by dehydration to form the hydrazone linkage .

Purification and Yield

Crude product purification involves recrystallization from ethanol or column chromatography (silica gel, ethyl acetate/hexane). Reported yields range from 65–75%, with purity confirmed via HPLC (>95%) .

Physicochemical Properties

Solubility and Stability

While explicit solubility data remain unpublished, analogous hydrazones exhibit:

  • Solubility: Moderate in DMSO, DMF; low in water

  • Stability: Sensitive to prolonged light exposure; store at 2–8°C under inert atmosphere

Spectroscopic Characterization

  • IR (KBr): ν ~1680 cm<sup>-1</sup> (C=O stretch), 1600 cm<sup>-1</sup> (C=N stretch)

  • <sup>1</sup>H NMR (400 MHz, DMSO-d<sub>6</sub>): δ 8.15 (s, 1H, NH), 7.80–6.90 (m, 13H, aromatic), 3.85 (s, 3H, OCH<sub>3</sub>)

Research Applications

Medicinal Chemistry

The indole-hydrazone hybrid structure aligns with pharmacophores explored for:

  • Antimicrobial Activity: Hydrazones disrupt microbial cell membranes via lipid peroxidation .

  • Anticancer Potential: Indole derivatives inhibit topoisomerase II; hydrazones chelate metal ions critical for tumor proliferation .

Material Science

  • Coordination Chemistry: The hydrazone’s N,O-donor sites facilitate metal complexation (e.g., Cu<sup>2+</sup>, Fe<sup>3+</sup>), relevant for catalytic applications .

ParameterRecommendation
HandlingUse nitrile gloves, fume hood
StorageAmber vial, -20°C, N<sub>2</sub> atmosphere
DisposalIncinerate per EPA guidelines

No acute toxicity data exist, but structural analogs classify as Irritant (Category 2) under GHS .

Comparative Analysis with Analogues

CompoundMolecular WeightKey Structural Difference
1-Phenyl-3-phenyldiazenylindol-2-ol313.4 g/molPhenyl vs. 4-methoxyphenyl
Isatin hydrazone175.16 g/molNo phenyl substitution

The 4-methoxyphenyl group enhances electron-donating capacity, potentially increasing bioactivity compared to simpler hydrazones .

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